![molecular formula C20H20N4O4S B11682015 {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

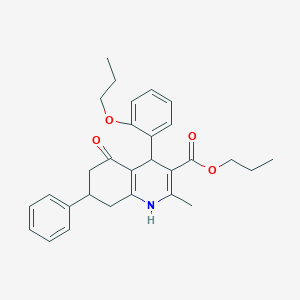

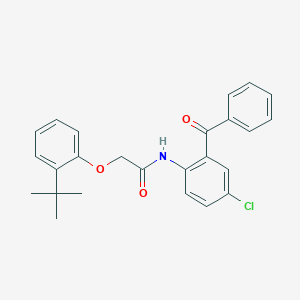

{2-[(E)-({[(1-ethyl-1H-ベンゾイミダゾール-2-イル)チオ]アセチル}ヒドラゾノ)メチル]フェノキシ}酢酸は、ベンゾイミダゾール部分、フェノキシ酢酸骨格、およびヒドラゾン結合を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

{2-[(E)-({[(1-ethyl-1H-ベンゾイミダゾール-2-イル)チオ]アセチル}ヒドラゾノ)メチル]フェノキシ}酢酸の合成は、通常、複数の段階を必要とします。

ベンゾイミダゾール部分の形成: これは、o-フェニレンジアミンとクロロ酢酸エチルを酸性条件下で反応させて、1-エチル-1H-ベンゾイミダゾールを生成することによって達成できます。

チオアセチル化: ベンゾイミダゾール誘導体は次に、チオ酢酸と反応させてチオアセチル基を導入します。

ヒドラゾン形成: チオアセチル化されたベンゾイミダゾールは、ヒドラジン水和物と反応させてヒドラゾン結合を形成します。

フェノキシ酢酸カップリング: 最後に、ヒドラゾン誘導体は、塩基性条件下でフェノキシ酢酸とカップリングさせて目的の化合物を得ます。

工業的製造方法

この化合物の工業的製造は、高い収率と純度を確保するために、上記の合成段階を最適化することにより行われる可能性があります。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれる可能性があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にチオアセチル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。

還元: 還元反応は、ヒドラゾン結合を標的にして、対応するヒドラジン誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用できます。

主な生成物

酸化: スルホキシドおよびスルホン。

還元: ヒドラジン誘導体。

置換: さまざまな置換フェノキシ酢酸誘導体。

科学研究の用途

化学

化学において、{2-[(E)-({[(1-ethyl-1H-ベンゾイミダゾール-2-イル)チオ]アセチル}ヒドラゾノ)メチル]フェノキシ}酢酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学

生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。そのベンゾイミダゾール部分は、抗菌作用と抗寄生虫作用で知られており、薬剤開発の候補となっています。

医学

医薬品化学では、この化合物は、潜在的な治療用途について探求されています。酵素や受容体などの生物学的標的と相互作用する能力により、新規薬剤の開発のための有望なリード化合物となっています。

産業

産業セクターでは、{2-[(E)-({[(1-ethyl-1H-ベンゾイミダゾール-2-イル)チオ]アセチル}ヒドラゾノ)メチル]フェノキシ}酢酸は、除草剤やポリマーなどの特定の特性を持つ農薬や材料の合成に使用されています。

科学的研究の応用

Chemistry

In chemistry, {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole moiety is known for its antimicrobial and antiparasitic properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties, such as herbicides and polymers.

作用機序

{2-[(E)-({[(1-ethyl-1H-ベンゾイミダゾール-2-イル)チオ]アセチル}ヒドラゾノ)メチル]フェノキシ}酢酸の作用機序には、特定の分子標的との相互作用が含まれます。ベンゾイミダゾール部分は、酵素や受容体に結合して、その活性を調節できます。ヒドラゾン結合により、生物学的分子とさらに相互作用できる反応性中間体の形成が可能になり、さまざまな生物学的効果をもたらします。

類似化合物の比較

類似化合物

フェノキシ酢酸: ベンゾイミダゾールとヒドラゾンの機能がない、より単純なアナログ。

ベンゾイミダゾール誘導体: ベンゾイミダゾール部分を含むが、フェノキシ酢酸骨格を欠く化合物。

ヒドラゾン誘導体: ヒドラゾン結合を持つが、異なる芳香族骨格を持つ化合物。

独自性

{2-[(E)-({[(1-ethyl-1H-ベンゾイミダゾール-2-イル)チオ]アセチル}ヒドラゾノ)メチル]フェノキシ}酢酸を際立たせているのは、その機能の組み合わせです。ベンゾイミダゾール部分、ヒドラゾン結合、およびフェノキシ酢酸骨格の存在により、より単純なアナログにはない一連の化学的および生物学的特性が得られます。

類似化合物との比較

Similar Compounds

Phenoxyacetic Acid: A simpler analog that lacks the benzimidazole and hydrazone functionalities.

Benzimidazole Derivatives: Compounds that contain the benzimidazole moiety but lack the phenoxyacetic acid backbone.

Hydrazone Derivatives: Compounds with hydrazone linkages but different aromatic backbones.

Uniqueness

What sets {2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid apart is its combination of functionalities. The presence of the benzimidazole moiety, hydrazone linkage, and phenoxyacetic acid backbone provides a unique set of chemical and biological properties that are not found in simpler analogs.

特性

分子式 |

C20H20N4O4S |

|---|---|

分子量 |

412.5 g/mol |

IUPAC名 |

2-[2-[(E)-[[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C20H20N4O4S/c1-2-24-16-9-5-4-8-15(16)22-20(24)29-13-18(25)23-21-11-14-7-3-6-10-17(14)28-12-19(26)27/h3-11H,2,12-13H2,1H3,(H,23,25)(H,26,27)/b21-11+ |

InChIキー |

UODVPISMPXVGFR-SRZZPIQSSA-N |

異性体SMILES |

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |

正規SMILES |

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11681946.png)

![Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B11681953.png)

![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)

![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)

![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)

![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)

![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)

![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)

![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)